molecular formula C19H18N2O4 B5679426 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate

Cat. No.: B5679426
M. Wt: 338.4 g/mol
InChI Key: LPFNHAAEUSZQSM-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a quinoline ring system substituted with trimethyl groups and a nitrobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by esterification with 2-nitrobenzoic acid. The reaction conditions often require the use of acidic catalysts and elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of heterogeneous catalytic systems to optimize the reaction efficiency and minimize the use of harmful solvents. Metal-modified catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, have been employed to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate involves its interaction with various molecular targets and pathways. The compound’s quinoline ring system allows it to interact with biological membranes and enzymes, potentially inhibiting lipid peroxidation and oxidative stress. The nitrobenzoate ester moiety may also contribute to its biological activity by undergoing metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate is unique due to its combination of a quinoline ring system with trimethyl substitution and a nitrobenzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-11-19(2,3)20-16-9-8-13(10-15(12)16)25-18(22)14-6-4-5-7-17(14)21(23)24/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFNHAAEUSZQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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